Bisdethiobis(methylthio)gliotoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Summary of the Application

BmGT as a Fungal Secondary Metabolite:- As a secondary metabolite, bmGT is produced by certain fungi, including species within the Fumigati section and Trichoderma virens Q strain .

Summary of Results and Outcomes

- This suggests that in silico gli homology analyses alone may not reliably predict bmGT production. Experimental confirmation through in vitro studies is essential .

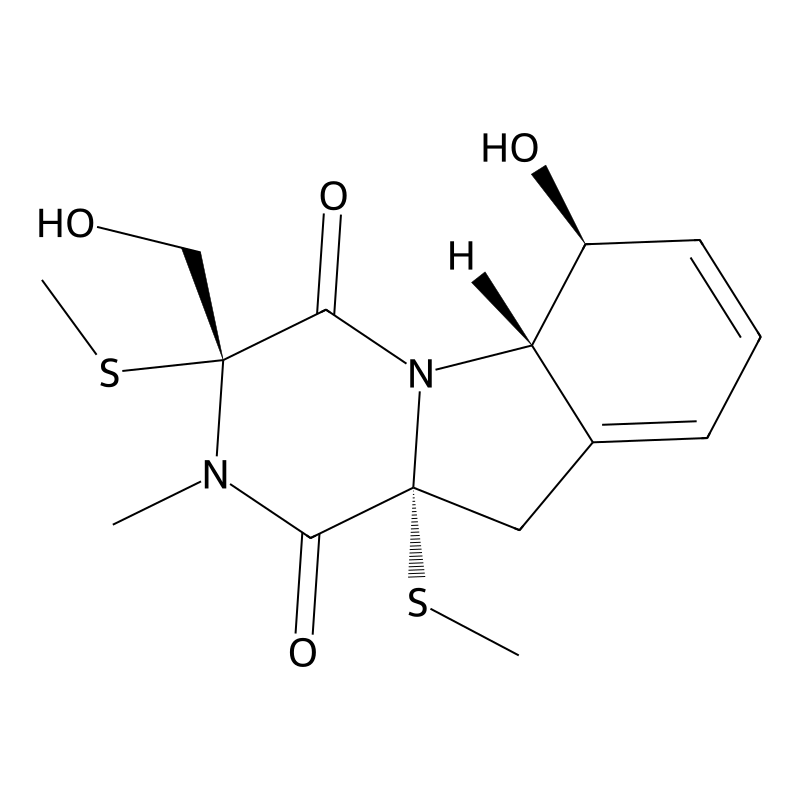

Bisdethiobis(methylthio)gliotoxin is a sulfur-containing compound classified as an organonitrogen and organooxygen compound, with the molecular formula C₁₅H₂₀N₂O₄S₂. It is related to gliotoxin, a well-known mycotoxin produced by certain fungi, particularly Aspergillus fumigatus and Geosmithia pallida . The compound is characterized by its unique structure, which includes two methylthio groups and a diketopiperazine backbone.

- As BmGT is a fungal metabolite, it may have inherent toxicities. However, specific data on its safety hazards is limited in readily available scientific publications.

Bisdethiobis(methylthio)gliotoxin is formed through various biochemical pathways involving the modification of gliotoxin. One significant reaction involves the cleavage of the disulfide bond in gliotoxin, facilitated by specific enzymes such as GtmA. This reaction results in the formation of bisdethiobis(methylthio)gliotoxin, which may exhibit reduced cytotoxicity compared to its parent compound .

The biosynthesis of bisdethiobis(methylthio)gliotoxin involves several enzymatic steps:

- S-Methylation: The addition of methyl groups to sulfur atoms.

- Disulfide Bond Cleavage: The transformation of disulfide bonds into thioacetal groups.

These reactions indicate a complex interplay of enzymatic activities that regulate the production of this compound in fungal species .

Bisdethiobis(methylthio)gliotoxin exhibits varied biological activities. It is known for its immunosuppressive properties, which can inhibit macrophage function and reduce inflammation. This activity is critical in understanding its role in fungal pathogenesis and potential therapeutic applications . Additionally, the compound has been shown to induce apoptosis in certain cell types and produce reactive oxygen species (ROS), contributing to its cytotoxic effects .

The synthesis of bisdethiobis(methylthio)gliotoxin occurs naturally within fungi through nonribosomal peptide synthesis pathways. Key enzymes involved include:

- Non-ribosomal peptide synthetases: Responsible for assembling the diketopiperazine backbone.

- Glutathione S-transferase: Catalyzes sulfurization processes.

- Methyltransferases: Facilitate the addition of methyl groups to thiol groups .

Laboratory synthesis methods may involve chemical modifications of gliotoxin or other related compounds to create derivatives like bisdethiobis(methylthio)gliotoxin.

Bisdethiobis(methylthio)gliotoxin has potential applications in various fields:

- Pharmaceutical Research: Its immunosuppressive properties make it a candidate for studying treatments for autoimmune diseases or transplant rejection.

- Agriculture: Understanding its role in fungal pathogenicity can aid in developing antifungal strategies or treatments for crop diseases caused by Aspergillus species.

Interaction studies have revealed that bisdethiobis(methylthio)gliotoxin can interact with various cellular pathways. Its ability to modulate immune responses suggests potential interactions with signaling pathways involved in inflammation and apoptosis. Further research is needed to elucidate these interactions fully and their implications for therapeutic use .

Bisdethiobis(methylthio)gliotoxin shares structural and functional similarities with several other compounds derived from fungi. Here are a few notable comparisons:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Gliotoxin | Dithiol compound | Cytotoxic, immunosuppressive |

| Bis(methylthio)gliotoxin | Methylated derivative | Reduced cytotoxicity compared to gliotoxin |

| Echinomycin | Dioxopiperazine | Antibacterial properties |

| Holomycin | Dithiol antibiotic | Antifungal activity |

Uniqueness: Bisdethiobis(methylthio)gliotoxin's unique feature lies in its dual methylthio groups that differentiate it from other gliotoxin derivatives, potentially influencing its biological activity and interaction mechanisms .